

# **Application Notes and Protocols for TAS2940 in Combination with Chemotherapy Agents**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TAS2940** is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Its potent activity against various EGFR and HER2 genetic aberrations, coupled with its ability to penetrate the blood-brain barrier, makes it a promising candidate for the treatment of a range of solid tumors, including those with brain metastases.[1][2][4][5] Preclinical studies have demonstrated significant antitumor efficacy of **TAS2940** as a monotherapy in both in vitro and in vivo models of cancers with HER2/EGFR mutations.[1][2][3] [6] While clinical data on **TAS2940** in combination with other chemotherapy agents is still emerging, its mechanism of action provides a strong rationale for exploring such combinations to enhance therapeutic efficacy and overcome potential resistance mechanisms.

These application notes provide a summary of the preclinical data for **TAS2940** monotherapy and outline protocols for evaluating its synergistic potential with standard-of-care chemotherapy agents.

### **Data Presentation**

### **Table 1: In Vitro Inhibitory Activity of TAS2940**



| Target                          | Cell Line | IC50 (nM) | Reference |
|---------------------------------|-----------|-----------|-----------|
| Wild-type HER2                  | -         | 5.6       | [7][8]    |
| HER2 V777L                      | -         | 2.1       | [7][8]    |
| HER2<br>A775_G776insYVMA        | -         | 1.0       | [7][8]    |
| MCF10A_HER2                     | MCF10A    | 2.27      |           |
| MCF10A_HER2/S310                | MCF10A    | 1.98      | _         |
| MCF10A_HER2/L755<br>S           | MCF10A    | 3.74      |           |
| MCF10A_HER2/V777                | MCF10A    | 1.54      |           |
| MCF10A_HER2/V842                | MCF10A    | 3.28      |           |
| MCF10A_HER2/insY<br>VMA         | MCF10A    | 1.91      | _         |
| MCF10A_EGFR                     | MCF10A    | 9.38      | _         |
| MCF10A_EGFR<br>(EGF+)           | MCF10A    | 0.804     | _         |
| MCF10A_EGFR/V769<br>_D770insASV | MCF10A    | 5.64      | _         |
| MCF10A_EGFR/D770<br>_N771insSVD | MCF10A    | 2.98      | _         |

Table 2: In Vivo Antitumor Efficacy of TAS2940 Monotherapy in Xenograft Models



| Xenograft<br>Model                       | Cancer Type                  | Dosing                                   | Outcome                                           | Reference |
|------------------------------------------|------------------------------|------------------------------------------|---------------------------------------------------|-----------|
| NCI-N87                                  | Gastric Cancer<br>(HER2 amp) | 20.0 or 25.0<br>mg/kg/day for 21<br>days | Notable tumor regression in an intracranial model | [1]       |
| MCF10A_HER2/i                            | Breast Cancer                | Orally once daily for 14 days            | Tumor growth inhibition                           | [6]       |
| NCI-H1975<br>EGFR<br>D770_N771insS<br>VD | NSCLC                        | Orally once daily<br>for 14 days         | Tumor growth inhibition                           | [6]       |
| PDX35                                    | Glioblastoma                 | Orally once daily for 11 days            | Tumor growth inhibition                           | [6]       |

## Signaling Pathways and Experimental Workflows ERBB Signaling Pathway Inhibition by TAS2940









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAS2940 | pan-ERBB inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]



- 5. TAS2940 for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TAS2940 in Combination with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15523230#tas2940-in-combination-with-other-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com